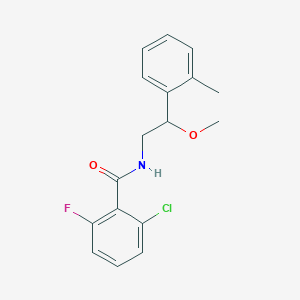

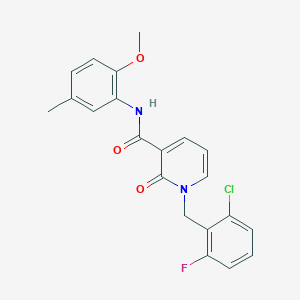

2-chloro-6-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-6-fluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . The molecular formula is CHClFNO .

Synthesis Analysis

The synthesis of such compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving “this compound” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position .Scientific Research Applications

Pharmacological Applications

Benzamide derivatives have been investigated for their hypoglycemic effects, particularly in the development of drugs like repaglinide for type 2 diabetes treatment. The structure-activity relationship studies indicate the importance of specific substitutions on the benzamide scaffold for enhancing pharmacological activity, such as hypoglycemic effects (Grell et al., 1998).

Chemical Synthesis and Modification

Research on directed lithiation of unprotected benzoic acids, including those with methoxy, chloro, and fluoro substituents, highlights the synthetic versatility of benzamide derivatives. These studies are crucial for developing new synthetic pathways for complex organic molecules (Bennetau et al., 1995).

Neurological and Imaging Studies

Benzamide derivatives have also been explored for neurological applications and imaging studies. For instance, fluorine-18 labeled benzamide analogs have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), demonstrating the potential of benzamide derivatives in diagnostic imaging and cancer research (Tu et al., 2007).

Material Science and Engineering

In the field of materials science and engineering, benzamide derivatives have been utilized as fluorimetric probes due to their interaction with lanthanides, enhancing the fluorescence intensity of erbium ions. This property is leveraged for developing sensitive detection methods in analytical chemistry and biochemistry (Faridbod et al., 2009).

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2/c1-11-6-3-4-7-12(11)15(22-2)10-20-17(21)16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDGSGJWAAEPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)

![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)

![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)